N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide
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Overview
Description
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazo-thiazole ring fused with a pyrimidine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,6-dimethylimidazole and a thioamide derivative, the reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Attachment of the Pyrimidine Ring: The imidazo-thiazole intermediate is then reacted with a pyrimidine derivative. This step may involve nucleophilic substitution reactions, where the imidazo-thiazole acts as a nucleophile.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a carboxamide group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazo-thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under the influence of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaH in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can inhibit or modulate their activity. The pathways involved often include signal transduction cascades, where the compound can alter the phosphorylation state of key proteins, thereby influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- (2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-methylmethanamine dihydrochloride
Uniqueness
Compared to similar compounds, N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide stands out due to its additional functional groups, which enhance its reactivity and potential for forming diverse chemical bonds. This makes it more versatile in synthetic applications and potentially more effective in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-10(2)16-14(7-19-13(5)21-16)17(24)22(6)9-15-12(4)20-18-23(15)8-11(3)25-18/h7-8,10H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMOVCKGEWSRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)CN(C)C(=O)C3=CN=C(N=C3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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